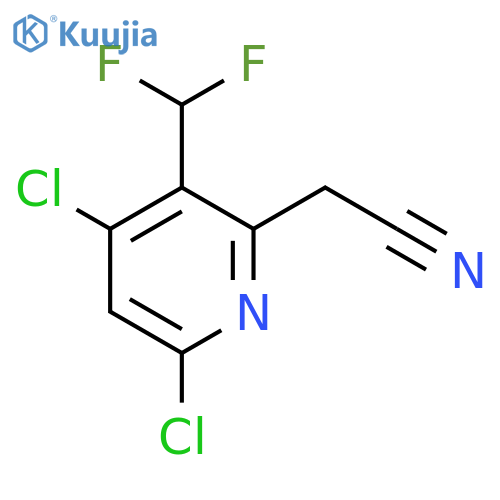Cas no 1806894-43-8 (4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile)

1806894-43-8 structure
商品名:4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile
CAS番号:1806894-43-8
MF:C8H4Cl2F2N2
メガワット:237.033566474915
CID:4851003
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C8H4Cl2F2N2/c9-4-3-6(10)14-5(1-2-13)7(4)8(11)12/h3,8H,1H2
- InChIKey: AMTQSXWZNSGQBK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N=C(CC#N)C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072574-250mg |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029072574-500mg |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029072574-1g |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile |
1806894-43-8 | 97% | 1g |
$3,158.80 | 2022-03-31 |
4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1806894-43-8 (4,6-Dichloro-3-(difluoromethyl)pyridine-2-acetonitrile) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 506-17-2(cis-Vaccenic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
